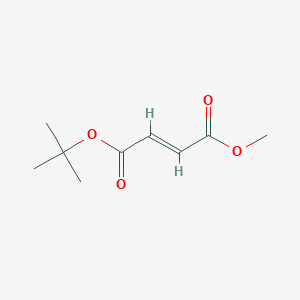

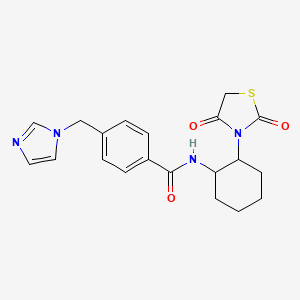

t-Butyl methyl fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The hydrolysis of t-Butyl methyl fumarate has been studied. Over the pH range of 5 to 7, the neutral hydrolysis pathway predominates, with kN = (1.0 ± 0.2) × 10^-6 /s . Outside this range, strong pH effects were observed because of acidic and basic hydrolyses .Physical And Chemical Properties Analysis

T-Butyl methyl fumarate is a white crystalline powder with a molecular weight of 236.2 g/mol and a solubility in water of 0.05 g/L at 20 °C . It is an organic solvent that can be used as an initiator for free radical polymerization reactions .Aplicaciones Científicas De Investigación

Functionalisation of Esters via 1,3-Chelation

t-Butyl methyl fumarate plays a crucial role in the functionalisation of esters via 1,3-chelation . For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Production and Separation of Fumaric Acid

t-Butyl methyl fumarate is used in the production and separation of fumaric acid . Fumaric acid is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . The current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .

Polymerization and Copolymerization

t-Butyl methyl fumarate is used in the polymerization and copolymerization of fumarates . Homopolymerizations and copolymerizations of isopropyl perfluorooctylethyl fumarate (IPFOF) and isopropyl perfluorohexylethyl fumarate (lPFHF) were performed with radical initiators .

Mecanismo De Acción

Target of Action

t-Butyl methyl fumarate is a derivative of fumarate, an intermediate in the Krebs cycle It is thought to involve the degradation of dimethyl fumarate to its active metabolite monomethyl fumarate (mmf), which then up-regulates the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway that is activated in response to oxidative stress .

Mode of Action

The interaction of t-Butyl methyl fumarate with its targets involves the degradation of the compound to its active metabolite, MMF . This metabolite then up-regulates the Nrf2 pathway, which is activated in response to oxidative stress . This suggests that t-Butyl methyl fumarate may exert its effects by modulating cellular responses to oxidative stress.

Biochemical Pathways

t-Butyl methyl fumarate is thought to affect the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress . By up-regulating this pathway, t-Butyl methyl fumarate may influence various downstream effects related to cellular protection against oxidative damage.

Pharmacokinetics

It is known that the t-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . More research is needed to fully understand the ADME properties of t-Butyl methyl fumarate and their impact on its bioavailability.

Result of Action

It is thought that the compound may exert its effects by modulating cellular responses to oxidative stress through the up-regulation of the nrf2 pathway . This could potentially lead to various downstream effects related to cellular protection against oxidative damage.

Action Environment

The action, efficacy, and stability of t-Butyl methyl fumarate may be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CYPs, could affect the metabolism of the compound . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the action of t-Butyl methyl fumarate.

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWCGTZPGQABT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl methyl fumarate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)